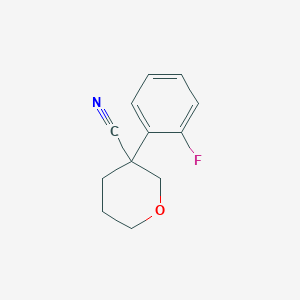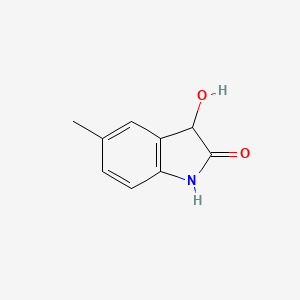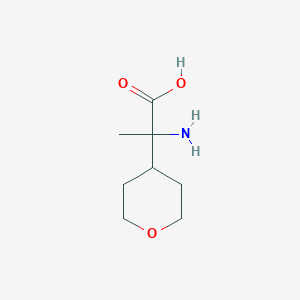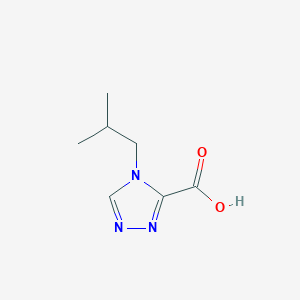![molecular formula C13H23N B13237654 N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1,7,7-trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and a bicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of a bicycloheptane derivative with a cyclopropylamine. One common method involves the reduction of the oxime of camphor with sodium in ethanol, followed by the reaction with cyclopropylamine . The reaction conditions often include the use of solvents such as acetonitrile and reagents like phosphorus pentachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: The compound may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . Detailed studies are required to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine
- 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- exo-2,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Uniqueness
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H23N/c1-12(2)9-6-7-13(12,3)11(8-9)14-10-4-5-10/h9-11,14H,4-8H2,1-3H3 |
Clé InChI |
AFVPSILLUXLAGX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)NC3CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)


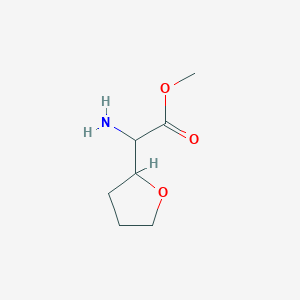
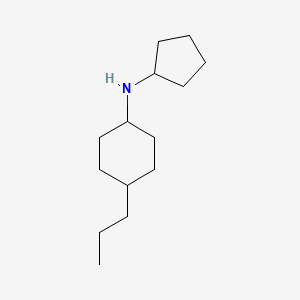
![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)

![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
amine](/img/structure/B13237634.png)
